N-(3-Nitrophenyl)benzenesulfonamide
Overview
Description
N-(3-Nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)benzenesulfonamide typically involves the nitration of N-phenylbenzenesulfonamide. One common method is the metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide, which results in the formation of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives . This method is highly chemoselective and compatible with various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using nitrating agents such as nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is N-(3-aminophenyl)benzenesulfonamide.
Substitution: Depending on the nucleophile, various substituted benzenesulfonamides can be formed.
Scientific Research Applications
N-(3-Nitrophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)benzenesulfonamide
- N-(2-Nitrophenyl)benzenesulfonamide
- N-(4-Halo-2-nitrophenyl)benzenesulfonamide
Uniqueness
N-(3-Nitrophenyl)benzenesulfonamide is unique due to the position of the nitro group on the benzene ring, which can influence its reactivity and interaction with molecular targets. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Properties
IUPAC Name |
N-(3-nitrophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-14(16)11-6-4-5-10(9-11)13-19(17,18)12-7-2-1-3-8-12/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLFCFUSMBFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229995 | |
Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-37-5 | |
Record name | N-(3-Nitrophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonanilide, 3'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(m-Nitrophenyl)benzenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(m-nitrophenyl)benzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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